molecular formula C13H24N2O3 B15225708 tert-Butyl (2-amino-6-oxaspiro[3.5]nonan-9-yl)carbamate

tert-Butyl (2-amino-6-oxaspiro[3.5]nonan-9-yl)carbamate

Katalognummer: B15225708
Molekulargewicht: 256.34 g/mol
InChI-Schlüssel: DFKZXLRSAZUFGI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl (2-amino-6-oxaspiro[35]nonan-9-yl)carbamate is a synthetic organic compound with a unique spirocyclic structure It is characterized by the presence of a tert-butyl group, an amino group, and a carbamate functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-amino-6-oxaspiro[3.5]nonan-9-yl)carbamate typically involves the reaction of a spirocyclic ketone with tert-butyl carbamate in the presence of a suitable catalyst. The reaction conditions often include the use of an organic solvent such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization .

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl (2-amino-6-oxaspiro[3.5]nonan-9-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

tert-Butyl (2-amino-6-oxaspiro[3.5]nonan-9-yl)carbamate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of tert-Butyl (2-amino-6-oxaspiro[3.5]nonan-9-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, altering the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the target molecule .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

tert-Butyl (2-amino-6-oxaspiro[3.5]nonan-9-yl)carbamate is unique due to its specific spirocyclic structure and the presence of both an amino group and a carbamate functional group. This combination of features makes it a versatile compound for various synthetic and research applications .

Eigenschaften

Molekularformel

C13H24N2O3

Molekulargewicht

256.34 g/mol

IUPAC-Name

tert-butyl N-(2-amino-6-oxaspiro[3.5]nonan-9-yl)carbamate

InChI

InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-10-4-5-17-8-13(10)6-9(14)7-13/h9-10H,4-8,14H2,1-3H3,(H,15,16)

InChI-Schlüssel

DFKZXLRSAZUFGI-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)NC1CCOCC12CC(C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.